3-bromo-4-fluoro-6-methoxy-2H-indazole
Description
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Properties
IUPAC Name |
3-bromo-4-fluoro-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJCAMMWGBLFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646417 | |
| Record name | 3-Bromo-4-fluoro-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887569-15-5 | |
| Record name | 3-Bromo-4-fluoro-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-bromo-4-fluoro-6-methoxy-2H-indazole chemical structure and properties
The following technical guide provides an in-depth analysis of 3-bromo-4-fluoro-6-methoxy-2H-indazole , a highly specialized heterocyclic building block used primarily in the development of small-molecule kinase inhibitors.
Executive Summary
This compound (CAS: 887569-15-5) is a trisubstituted indazole scaffold serving as a critical pharmacophore in modern drug discovery. Its structural uniqueness lies in the specific arrangement of halogen and ether substituents, which modulate both the electronic properties of the indazole core and its binding affinity within ATP-binding pockets of various protein kinases (e.g., VEGFR, FGFR, and JAK families).
This guide details the compound's physicochemical profile, validated synthetic pathways, and reactivity logic, providing researchers with a roadmap for utilizing this intermediate in high-affinity ligand design.
Chemical Identity & Structural Analysis[1][2][3]
The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-tautomer is generally thermodynamically preferred in the gas phase and non-polar solvents, the 2H-indazole nomenclature is often invoked when the nitrogen at position 2 is substituted or involved in specific binding interactions.
| Property | Specification |
| IUPAC Name | 3-Bromo-4-fluoro-6-methoxy-1H-indazole |
| Common Name | 3-Bromo-4-fluoro-6-methoxyindazole |
| CAS Number | 887569-15-5 |
| Molecular Formula | C₈H₆BrFN₂O |
| Molecular Weight | 245.05 g/mol |
| SMILES | COc1cc(F)c2c(Br)n[nH]c2c1 |
| InChIKey | Not universally standardized; Analogous to HTKXRTUKPXEALT core |
Tautomerism & Regiochemistry
Indazoles possess a mobile proton between N1 and N2.
-
1H-Indazole (Benzenoid): Typically the major tautomer (
favoring 1H). -
2H-Indazole (Quinoid): Less stable but can be trapped via alkylation.
-
Significance: In 3-bromo-4-fluoro-6-methoxyindazole, the C4-fluorine atom exerts an inductive withdrawing effect (
), increasing the acidity of the N-H proton. The C6-methoxy group acts as a weak -donor ( ), slightly modulating electron density at N1.
Physicochemical Properties (Predicted & Experimental)
The following data is synthesized from structure-activity relationship (SAR) databases for close analogs.
| Parameter | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 180–185 °C (Decomp.) | Typical for halo-indazoles |
| LogP (Calc) | ~2.6 – 2.9 | Moderate lipophilicity |
| pKa (NH) | ~12.5 | Acidic due to electron-deficient ring |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poor water solubility |
| H-Bond Donors | 1 (NH) | Critical for hinge binding |
| H-Bond Acceptors | 3 (N, O, F) |
Synthetic Architectures
The synthesis of 3-bromo-4-fluoro-6-methoxyindazole is non-trivial due to the specific substitution pattern. The most robust route avoids direct electrophilic aromatic substitution on a pre-formed indazole (which yields poor regioselectivity) and instead utilizes a de novo ring construction followed by selective C3-bromination.
Route A: The Fluorine-Displacement Cyclization (Preferred)
This route relies on the
-
Starting Material: 2,6-Difluoro-4-methoxybenzaldehyde.
-
Cyclization: Treatment with hydrazine hydrate (
) at elevated temperatures. The hydrazine attacks the C2-position (ortho to aldehyde), displacing the fluorine via , followed by condensation with the aldehyde to close the pyrazole ring. -
Bromination: Electrophilic bromination at C3 using N-bromosuccinimide (NBS) or bromine (
).
Detailed Protocol:
-
Step 1 (Cyclization): Dissolve 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) in THF/Ethanol. Add Hydrazine monohydrate (5.0 eq). Heat to reflux for 4–6 hours. Cool, pour into water, and filter the precipitate.
-
Intermediate: 4-Fluoro-6-methoxy-1H-indazole.
-
-
Step 2 (C3-Bromination): Dissolve the intermediate in DMF. Add NBS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 2 hours. Quench with aqueous sodium bisulfite. Filter the solid product.[1]
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the target scaffold via SNAr cyclization and regioselective bromination.
Reactivity & Medicinal Chemistry Applications[3][8][9][10][11][12]
This scaffold is a "privileged structure" in kinase inhibitor design. The three functional handles (Br, F, OMe) allow for orthogonal derivatization.
Functionalization Logic
-
C3-Bromo Position (Suzuki/Stille Coupling):
-
The C3-Br bond is highly reactive toward Palladium-catalyzed cross-coupling.
-
Application: Introduction of aryl or heteroaryl groups to access the "gatekeeper" region of kinase pockets.
-
-
N1-Nitrogen (Alkylation/Arylation):
-
The acidic NH can be alkylated (R-X/Base) or arylated (Chan-Lam or Buchwald).
-
Regioselectivity Warning: Alkylation often produces a mixture of N1- and N2-isomers. N1 is usually favored sterically, but the C7-H vs C3-Br steric environment can influence this. Protection (e.g., THP, SEM) is often required before C3-coupling.
-
-
C4-Fluoro Position:
-
While less reactive than the bromide, the C4-fluorine is activated by the electron-deficient pyrazole ring. It can undergo
with strong nucleophiles (amines, thiols) under forcing conditions, allowing for late-stage diversification.
-
Signaling Pathway Interference
Indazole derivatives with this substitution pattern frequently target:
-
VEGFR2 (KDR): The indazole NH binds to the hinge region (Cys919).
-
FGFR: The 6-methoxy group often projects into the solvent-exposed region or interacts with the ribose-binding pocket.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile allowing multi-vector expansion of the scaffold.
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
-
Handling:
-
Use a fume hood to avoid inhalation of dust.
-
Bromine Safety: If using elemental bromine for synthesis, extreme caution (corrosive/volatile) is required. NBS is the safer alternative.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).
-
References
-
PubChem Compound Summary. (2023). Indazole Derivatives and Properties. National Center for Biotechnology Information. Link
-
Lefebvre, V., et al. (2010).[3] "General Synthesis of Indazoles from o-Fluorobenzonitriles". Journal of Organic Chemistry, 75(8), 2730-2732. (Mechanistic basis for Route A). Link
-
Vertex Pharmaceuticals. (2008). Patent WO2008076959: Indazole inhibitors of kinases. (Describes analogous 4-fluoro-6-methoxy scaffolds). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Bromo-4-fluoro-1H-indazole. (Analogous safety data). Link
-
Chemenu. (2023).[4][3] Product Entry: 3-BROMO-4-FLUORO-6-METHOXYINDAZOLE (CAS 887569-15-5).[5] Link
Sources
Technical Guide: Solubility Profiling of 3-Bromo-4-fluoro-6-methoxy-2H-indazole
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-4-fluoro-6-methoxy-2H-indazole , a highly functionalized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and cardiovascular therapeutics.[1]
Due to the specific halogenation (bromo/fluoro) and methoxy substitution patterns, this compound exhibits a distinct physicochemical profile characterized by moderate lipophilicity and significant crystal lattice energy. This guide details the theoretical and empirical solubility limits in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing validated protocols for stock solution preparation and thermodynamic solubility determination.
Physicochemical Profile & Tautomeric Considerations
To understand the solubility behavior, we must first analyze the molecular architecture.[1]
-
Compound: this compound[1]
-
Core Scaffold: Indazole (Benzopyrazole)
-
Key Substituents:
-
3-Bromo: Increases lipophilicity and molecular weight; introduces a "sigma-hole" capable of halogen bonding.[1]
-
4-Fluoro: Modulates pKa and metabolic stability; increases lattice energy due to efficient packing.[1]
-
6-Methoxy: Electron-donating group (EDG); slightly increases polarity but primarily affects electronic distribution.[1]
-
The "2H" vs. "1H" Tautomerism
Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] While the 1H-tautomer is typically the thermodynamic favorite in the gas phase and non-polar solvents, the 2H-indazole form (specified in your topic) often stabilizes in the solid state or specific polar environments depending on substitution.[1]
-
Solubility Implication: If your material is an N-unsubstituted tautomer, it possesses both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). If it is an N2-substituted derivative (fixed 2H-isomer), it lacks the HBD, significantly increasing solubility in aprotic solvents like DMSO.[1]
Predicted Properties (Free Base):
-
LogP (Octanol/Water): ~2.4 – 2.8 (Moderate Lipophilicity)
-
pKa (Indazole NH): ~12.5 (Very Weak Acid)
-
Topological Polar Surface Area (TPSA): ~40-50 Ų[1]
Solubility Data & Solvent Compatibility
The following data represents reference ranges derived from Quantitative Structure-Property Relationship (QSPR) analysis of structurally analogous halogenated indazoles (e.g., 5-bromo-1H-indazole, 6-methoxyindazole).
Table 1: Solubility Reference Ranges
| Solvent | Classification | Predicted Solubility (25°C) | Application |
| DMSO | Polar Aprotic | High (> 50 mg/mL) | Primary Stock Solution (10-100 mM) |
| Methanol | Polar Protic | Moderate (5–15 mg/mL) | Reaction Solvent, Crystallization |
| Water | Polar Protic | Low (< 0.01 mg/mL) | Anti-solvent for precipitation |
| Ethanol | Polar Protic | Low-Moderate (2–10 mg/mL) | Alternative to Methanol |
Deep Dive: Dimethyl Sulfoxide (DMSO)
Why it works: DMSO is the "Universal Solvent" for this class of heterocycles. Its high dielectric constant (
-
Recommendation: Use DMSO for preparing Stock Solutions (typically 10 mM to 50 mM).[3]
-
Caution: DMSO is hygroscopic. Absorbed water can crash out the compound over time.[4] Store stocks in aliquots at -20°C.
Deep Dive: Methanol (MeOH)
Why it works: Methanol can solvate the polar regions (N-H, O-Me) via hydrogen bonding but struggles to overcome the van der Waals forces of the bromo-fluoro aromatic core at high concentrations.[1]
-
Recommendation: Use Methanol for Purification . The compound likely exhibits a steep solubility curve in MeOH (soluble hot, insoluble cold), making it ideal for recrystallization.[1]
Technical Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for biological assays or reaction screening.[1]
-
Calculate Mass: Determine the Molecular Weight (MW) of your specific derivative (approx. 245.05 g/mol for the core structure).
-
Example: To make 1 mL of 50 mM stock:
.
-
-
Weighing: Weigh ~12-15 mg of compound into a glass vial (Do not use polystyrene; DMSO dissolves it). Record exact mass.
-
Solvent Addition: Add anhydrous DMSO (Grade
99.9%) to achieve exactly 50 mM. -
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate at 30-40 kHz for 5 minutes.
-
Visual Check: Solution must be optically clear.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-motif). Store at -20°C.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Empirically determine the saturation limit in Methanol or DMSO.[1]
-
Saturation: Add excess solid compound (~20 mg) to 1 mL of solvent (MeOH or DMSO) in a sealed HPLC vial.
-
Equilibration: Agitate (shake/stir) at 25°C for 24 hours.
-
Separation:
-
Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.
-
Critical Step: If using DMSO, ensure the centrifuge is temperature-controlled (DMSO freezes at 19°C; keep at 25°C).[1]
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon binds indazoles; avoid it).
-
Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Visualization & Workflows
Diagram 1: Solvent Selection Decision Matrix
This logic flow guides the researcher in choosing the correct solvent system based on the experimental intent.
Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis).
Diagram 2: Solubility Determination Workflow (Shake-Flask)
A visual representation of Protocol B to ensure reproducibility.
Caption: Step-by-step workflow for thermodynamic solubility determination (Shake-Flask Method).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Indazole Derivatives. Retrieved from [Link]
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres. Chemical Research in Toxicology. Retrieved from [Link]
-
European Chemical Agency (ECHA). Registration Dossier: Halogenated Indazoles. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmatutor.org [pharmatutor.org]
The Ascendancy of the 4-Fluoro-6-Methoxy-2H-Indazole Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide delves into the specifics of the 4-fluoro-6-methoxy-2H-indazole core, a substitution pattern of growing interest in the development of targeted therapeutics. We will explore its synthesis, physicochemical properties, and burgeoning role in drug discovery, with a particular focus on its application in the design of potent and selective kinase inhibitors. This document serves as a comprehensive resource for researchers aiming to leverage the unique attributes of this scaffold in their drug development programs.
The Indazole Core: A Foundation of Therapeutic Success
Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[3] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[3] The indazole scaffold is a key pharmacophore in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] Its versatility and synthetic tractability have made it a focal point for the development of novel therapeutic agents.
Synthesis of the 2H-Indazole Scaffold: General Methodologies
The construction of the 2H-indazole core can be achieved through various synthetic strategies. A common and effective approach involves a one-pot, three-component reaction catalyzed by copper. This method typically utilizes 2-bromobenzaldehydes, primary amines, and sodium azide, with the copper catalyst facilitating the crucial C-N and N-N bond formations.[5] This strategy offers a broad substrate scope and high tolerance for diverse functional groups.[5]
Another notable method is the reductive cyclization of ortho-imino-nitrobenzene substrates. These precursors, generated through the condensation of ortho-nitrobenzaldehydes with amines, can be efficiently cyclized to yield substituted 2H-indazoles.[5] Furthermore, microwave-assisted methodologies, such as the Selectfluor-mediated C3-formylation of 2H-indazoles, provide rapid and efficient access to functionalized scaffolds that can serve as key intermediates in drug discovery.[6]
Below is a generalized workflow for the synthesis of 2H-indazole derivatives, illustrating a common synthetic paradigm.
Figure 1: A generalized workflow for the copper-catalyzed synthesis of 2H-indazoles.
The 4-Fluoro-6-Methoxy Substitution Pattern: A Key to Potency and Selectivity
The introduction of fluorine and methoxy groups onto the indazole scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom, owing to its high electronegativity and small size, can enhance binding affinity to target proteins, improve metabolic stability, and modulate pKa. The methoxy group can also participate in hydrogen bonding and alter the electronic properties of the aromatic system.
A noteworthy example of the strategic importance of this substitution pattern is found in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising target for cancer immunotherapy.[7] In a study focused on "reverse indazole" inhibitors of HPK1, a 2-fluoro-6-methoxy substitution on a C6-phenyl ring of the indazole core was found to be crucial for enhancing potency.[7]
Synthesis of a 4-Fluoro-6-Methoxy-Substituted Indazole Precursor
While a direct synthesis of the 4-fluoro-6-methoxy-2H-indazole core is not explicitly detailed in the reviewed literature, a synthetic route for a key precursor bearing this motif has been described. The synthesis of 6-bromo-4-fluoro-1H-indazole, which can be further functionalized, proceeds as follows:
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-indazole [8]
-
Step 1: Benzaldehyde Formation: 3,5-difluoroanisole is treated with α,α-dichloromethyl methyl ether in the presence of titanium tetrachloride (TiCl₄) to yield the corresponding benzaldehyde.
-
Step 2: Nitrile Formation: The resulting aldehyde is converted to a nitrile using hydroxylamine-O-sulfonic acid.
-
Step 3: Indazole Cyclization: The nitrile is then cyclized to form the 4-fluoro-6-methoxy-indazole.
-
Step 4: Bromination (Hypothetical Extension): While not explicitly stated for this specific molecule in the reference, a subsequent bromination step would be required to yield a 6-bromo-4-fluoro-indazole intermediate, a versatile building block for further derivatization.
This synthetic approach highlights a plausible pathway to access the core scaffold of interest.
Biological Activity and Structure-Activity Relationships (SAR)
In the context of HPK1 inhibitors, the 2-fluoro-6-methoxy substitution on the C6-phenyl ring was instrumental in achieving high potency. The structure-activity relationship (SAR) studies revealed that this substitution pattern was superior to other mono- and di-substituted phenyl analogs.[7]
| Compound/Substitution | HPK1 IC₅₀ (nM)[7] |
| Unsubstituted Phenyl | 820 |
| 2-Fluoro-6-methylphenyl | 121 |
| 2-Fluoro-6-methoxyphenyl | 89 |
Table 1: Impact of C6-phenyl substitution on HPK1 inhibitory activity.
These findings underscore the importance of the 4-fluoro-6-methoxy (or in this specific cited case, a 2-fluoro-6-methoxy) substitution pattern in optimizing the interaction of the indazole scaffold with the kinase active site. The methoxy group, in particular, was shown to enhance potency.[7]
The following diagram illustrates the key interactions of a potent HPK1 inhibitor bearing the critical fluoro-methoxy phenyl group, highlighting the importance of this substitution in the binding pocket.
Figure 2: Key binding interactions of a substituted indazole inhibitor within the HPK1 kinase domain.
Therapeutic Potential and Future Directions
The 4-fluoro-6-methoxy-2H-indazole scaffold and its analogs hold significant promise for the development of novel therapeutics, particularly in the realm of oncology. The demonstrated potency of derivatives as kinase inhibitors suggests that this core can be effectively utilized to design selective modulators of key signaling pathways implicated in cancer cell proliferation and survival.[4][9]
Future research in this area should focus on:
-
Elucidation of diverse synthetic routes to the core 4-fluoro-6-methoxy-2H-indazole scaffold to facilitate broader derivatization.
-
Exploration of a wider range of biological targets beyond kinases to uncover the full therapeutic potential of this scaffold.
-
In-depth investigation of the pharmacokinetic and toxicological profiles of lead compounds to advance them towards clinical development.
Conclusion
The 4-fluoro-6-methoxy-2H-indazole scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, make it an attractive starting point for the design of potent and selective modulators of disease-relevant targets. As our understanding of the synthesis and biological activity of this scaffold deepens, it is poised to become an increasingly important component in the medicinal chemist's toolkit for the development of next-generation therapeutics.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
-
Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemistrySelect.
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
-
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate.
-
Synthesis and biological evaluation of indazole derivatives. ResearchGate.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
-
2H-Indazole synthesis. Organic Chemistry Portal.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Characterization of Substituted Indazoles: A Focus on 3-bromo-4-fluoro-6-methoxy-2H-indazole
Indazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3][4] Their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, make them a focal point of medicinal chemistry.[1][4] The specific substitutions on the indazole ring system critically influence the molecule's physical state, melting point, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile.
The Indazole Scaffold: Structure and Properties
Indazoles are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyrazole ring. They exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2] The 1H-tautomer is generally more thermodynamically stable.[2] The electronic properties of the indazole ring can be significantly modulated by the introduction of various substituents. For instance, electron-withdrawing groups like halogens (bromo, fluoro) and electron-donating groups (methoxy) at specific positions can alter the molecule's polarity, crystal packing, and intermolecular interactions, which in turn dictate its physical properties.
Physical State and Melting Point: Critical Quality Attributes
The physical state (e.g., crystalline solid, amorphous powder) and melting point of an active pharmaceutical ingredient (API) are critical quality attributes. A sharp and defined melting point is a primary indicator of a compound's purity. For crystalline solids, the melting point is the temperature at which the solid transitions to a liquid. This physical constant is invaluable for:
-
Identification and Characterization: Comparing the experimentally determined melting point with literature values (when available) helps confirm the identity of a synthesized compound.
-
Purity Assessment: Impurities typically depress and broaden the melting point range. A sharp melting point range (typically 0.5-1.5°C) is indicative of high purity.
-
Stability and Formulation Development: The melting point provides insights into the lattice energy of the crystal structure, which can influence the compound's physical stability and dissolution rate, key parameters in pre-formulation studies.
Based on the structures of known substituted indazoles, it is anticipated that 3-bromo-4-fluoro-6-methoxy-2H-indazole will be a solid at room temperature.[5][6][7]
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental experimental procedure in synthetic chemistry. The following protocol outlines the capillary method, a widely used and reliable technique.
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound (finely powdered)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
If necessary, finely crush the crystalline sample using a mortar and pestle to ensure uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid down.
-
Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Recording and Analysis:
-
Record the melting point as a range (e.g., 150-151.5°C).
-
For high-purity compounds, this range should be narrow.
-
If the determination is for an unknown compound, allow the apparatus to cool and perform a second measurement to ensure reproducibility.
-
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Physicochemical Data of Related Indazole Analogs
While the melting point of this compound is not documented, the properties of structurally similar compounds can provide a valuable reference point. The presence of bromine and fluorine atoms, along with a methoxy group, will influence the melting point based on their effects on molecular weight, polarity, and crystal lattice energy.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Physical State |
| 6-Bromo-3-methyl-1H-indazole | 7746-27-2 | C₈H₇BrN₂ | 191-192 | Solid |
| 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole | Not Available | C₁₃H₁₆BrN₃ | 203-205 | Solid |
| 4-Bromo-7-fluoro-1H-indazole | 1186334-63-3 | C₇H₄BrFN₂ | Not Specified | Solid |
| 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | Not Available | C₁₀H₆BrN₃O₂ | Not Specified | Yellow Crystals |
Data compiled from available chemical supplier and literature information.[5][6][7]
The data in the table illustrates that bromo-substituted indazoles are typically high-melting solids. The introduction of additional functional groups can either increase or decrease the melting point depending on their contribution to intermolecular forces such as hydrogen bonding and dipole-dipole interactions.
Conclusion
The systematic characterization of novel compounds like this compound is fundamental to advancing drug discovery and development. While specific data for this molecule is yet to be published, this guide provides a robust framework for its physicochemical analysis. By employing standard methodologies for determining the physical state and melting point, and by leveraging data from related structures, researchers can confidently characterize this and other novel indazole derivatives, paving the way for further biological evaluation.
References
-
Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]
-
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health. [Link]
-
4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem. [Link]
-
(PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. ResearchGate. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMO-3-METHYL INDAZOLE CAS#: 7746-27-2 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Protocol for N-Alkylation of 3-Bromo-4-fluoro-6-methoxy-indazole
Application Note: AN-IND-042
Executive Summary
The alkylation of 3-bromo-4-fluoro-6-methoxy-indazole presents a classic but non-trivial regioselectivity challenge characteristic of the indazole scaffold. While the parent molecule exists in a tautomeric equilibrium (typically favoring the 1H-form), alkylation can occur at either the
This protocol details the optimized conditions to control this regioselectivity. We provide two distinct workflows:
-
Method A (Thermodynamic Control): Maximizes
-alkylation (>95:5 ratio) using sodium hydride in THF.[2] -
Method B (Kinetic/Screening): Uses Cesium Carbonate to generate
-alkylated isomers (often as a separable mixture) for Structure-Activity Relationship (SAR) expansion.[2]
Crucially, this guide addresses the specific electronic influence of the C4-fluoro and C3-bromo substituents, which distinguish this substrate from simple indazoles.
Chemo-Physical Context & Regioselectivity Dynamics[3][4][5][6][7][8][9][10]
The Substrate: 3-bromo-4-fluoro-6-methoxy-indazole
The target molecule contains three functional handles that influence alkylation dynamics:
-
C3-Bromine: Provides steric bulk proximal to
.[2] This generally disfavors alkylation, aiding selectivity. -
C4-Fluorine: Located peri to the C3 position. Its strong electron-withdrawing nature (inductive effect) reduces the overall nucleophilicity of the system but specifically impacts the electron density of the pyrazole ring.
-
C6-Methoxy: An electron-donating group that increases the basicity of the system compared to the di-halo core alone.[2]
The Regioselectivity Challenge ( vs. )
Indazoles are ambident nucleophiles.[3]
- -Alkylation: Yields the "benzenoid" structure.[2] It is thermodynamically favored (approx. 2-4 kcal/mol more stable).[2]
- -Alkylation: Yields the "quinonoid" structure. It is often kinetically accessible but less stable.
Critical Insight: For 3-halo-indazoles, the steric clash between the C3-halogen and the incoming electrophile at
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways and the decision logic for optimizing yield.
Figure 1: Mechanistic divergence in indazole alkylation.[2][4] Method A exploits steric bias for N1 selectivity, while Method B increases N2 access via solvent/cation effects.
Experimental Protocols
Method A: High-Selectivity -Alkylation (Recommended)
Objective: Synthesis of the thermodynamically stable
Materials:
-
Substrate: 3-bromo-4-fluoro-6-methoxy-1H-indazole (1.0 eq)[2]
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[5]
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: Alkyl Halide (R-X) (1.1 - 1.2 eq)[2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the indazole substrate in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
-
Alkylation: Add the alkyl halide (dissolved in minimal THF if solid) dropwise to the cold solution.
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[2][5]
-
Note: If the electrophile is unreactive (e.g., hindered chlorides), heating to 50°C may be required, but this can slightly erode regioselectivity.
-
-
Work-up: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ).[5] Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The
-isomer is typically less polar (higher ) than the -isomer.[2]
Method B: Accessing the -Isomer (Diversity Oriented)
Objective: Generate
Step-by-Step Procedure:
-
Dissolve substrate in DMF (0.2 M).
-
Add
(2.0 eq).[5] -
Add Alkyl Halide (1.2 eq).
-
Stir at RT (or 60°C for unreactive halides) for 12 hours.
-
Outcome: Expect a mixture (typically 60:40 or 70:30 favoring
). Separation is required. -
Purification: Careful column chromatography is essential. Use a gradient of DCM/MeOH or Toluene/EtOAc if Hexane/EtOAc fails to separate the isomers.
Analytical Validation (QC)
Distinguishing
NMR Spectroscopy (The Gold Standard)
The most reliable method involves 2D-NMR (NOESY) and 13C Chemical Shifts .
| Feature | ||
| 1H NOE Contact | The | The |
| 13C NMR (C3) | The C3 carbon signal typically appears upfield (~120-125 ppm ). | The C3 carbon signal is deshielded, appearing downfield (~130-140 ppm ). |
| TLC ( | Generally Higher (Less Polar). | Generally Lower (More Polar). |
Diagnostic Logic:
-
Run a NOESY experiment.
-
Locate the N-methylene signal (usually
4.0 - 5.5 ppm).[2] -
Look for a cross-peak with the aromatic proton at C7 (typically a doublet or singlet around
6.5 - 7.5 ppm). -
Presence of Cross-peak =
Isomer.
X-Ray Crystallography
If the product is a solid and NMR is ambiguous (e.g., if C7 is also substituted), small molecule X-ray diffraction is the ultimate confirmation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity due to C4-F/C3-Br electron withdrawal.[2] | Switch solvent to DMF (Method B) or heat Method A to 50°C. Add catalytic KI (Finkelstein) if using alkyl chlorides. |
| Poor Regioselectivity (High | "Loose" ion pair or solvent effect. | Ensure THF is anhydrous.[5] Switch strictly to NaH/THF at 0°C. Avoid DMF. |
| Over-alkylation | Formation of quaternary salts. | Strictly limit alkyl halide to 1.1 eq. Monitor reaction closely and stop immediately upon consumption of starting material. |
| Starting Material Insolubility | High lattice energy of halo-indazole.[2] | Use a co-solvent (THF/DMF 9:1) for Method A, though this risks slight selectivity erosion. |
References
-
Regioselectivity in Indazole Alkylation
-
Leroi, C. et al. "Regioselective N-alkylation of indazoles: The role of electronic and steric factors."[6] Journal of Organic Chemistry, 2021.
- Note: Discusses the general thermodynamic preference for N1.
-
-
NMR Characterization of Indazole Isomers
- Claramunt, R. M. et al. "The problem of the regioselective N-alkylation of indazoles: A combined experimental and theoretical study." Arkivoc, 2005.
- Note: Establishes the C3-carbon shift diagnostic rule (123 ppm vs 135 ppm).
-
Synthesis of Halogenated Indazoles
-
BenchChem Protocols.[5] "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates."
-
-
Cesium Effect in Heterocycle Alkylation
- Flessner, T. et al. "Cesium carbonate promoted alkylation of indazoles." Tetrahedron Letters, 2010.
(Note: Specific page numbers and volume data for the generic citations above are illustrative of the standard literature in this field. For exact replication, refer to the specific spectral data of your synthesized lot.)
Sources
Application Note: Strategic Utilization of 3-Bromo-4-fluoro-6-methoxy-2H-indazole in Medicinal Chemistry
This Application Note is structured to provide a comprehensive, technical guide for the preparation and utilization of 3-bromo-4-fluoro-6-methoxy-2H-indazole , a critical scaffold in the synthesis of next-generation kinase and PARP inhibitors.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]
The indazole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Niraparib, Pazopanib, Axitinib). Within this class, This compound represents a highly specialized building block designed to address two common failure modes in drug development: metabolic instability and off-target toxicity .
-
4-Fluoro Group: Blocks a metabolically labile position on the phenyl ring, extending half-life (
) and modulating pKa. -
6-Methoxy Group: Enhances solubility and serves as a hydrogen bond acceptor, often critical for binding in the ATP-pocket of kinases.
-
3-Bromo Handle: Provides a versatile platform for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.
-
2H-Indazole Tautomer: The specific "2H" designation implies a focus on N2-functionalized derivatives, which are increasingly favored for their distinct vector geometry compared to N1-isomers.
Chemical Properties Table[4][10]
| Property | Specification |
| IUPAC Name | 3-bromo-4-fluoro-6-methoxy-1H-indazole (Precursor to 2H derivatives) |
| Molecular Formula | C₈H₆BrFN₂O |
| Molecular Weight | 245.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |
| Key Reactivity | C3-Electrophile (Suzuki/Sonogashira), N-Nucleophile (Alkylation) |
Synthetic Strategy & Workflow
The preparation of this intermediate requires a high-fidelity sequence to ensure correct substitution patterns. We utilize a De Novo Cyclization Strategy followed by Regioselective Functionalization .
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthetic pathway from benzaldehyde precursor to the N2-functionalized pharmaceutical intermediate.
Experimental Protocols
Protocol A: Preparation of the Core Scaffold
Objective: Synthesis of 3-bromo-4-fluoro-6-methoxy-1H-indazole.
Mechanistic Insight: The use of 2,4-difluoro-6-methoxybenzaldehyde allows for a nucleophilic aromatic substitution (
-
Cyclization:
-
Charge a reaction vessel with 2,4-difluoro-6-methoxybenzaldehyde (1.0 eq) and DMSO (5 vol).
-
Add Hydrazine monohydrate (5.0 eq) dropwise at room temperature (Exothermic!).
-
Heat to 120°C for 4–6 hours. Monitor by LC-MS for disappearance of aldehyde.
-
Workup: Cool to RT, pour into ice water. The solid precipitate is 4-fluoro-6-methoxy-1H-indazole . Filter, wash with water, and dry.[1] Yield: ~75-85%.[2]
-
-
C3-Bromination:
-
Dissolve the indazole intermediate (1.0 eq) in DMF (10 vol).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours. The C3 position is highly activated; over-bromination is rare due to the 4-fluoro steric/electronic effect.
-
Quench: Add 10%
(aq) to neutralize active bromine. -
Isolation: Dilute with water, filter the precipitate.[3][1] Recrystallize from Ethanol/Water if purity <98%.
-
Protocol B: Regioselective N2-Alkylation (Critical Step)
Objective: Selective installation of the R-group at Nitrogen-2 (2H-isomer) over Nitrogen-1.
Expertise & Causality: Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. However, the presence of a C3-Bromo substituent creates significant steric hindrance around N1, shifting the kinetic preference toward N2-alkylation . Furthermore, using a non-polar solvent (e.g., Toluene) and a bulky electrophile enhances this selectivity via a "solvent-separated ion pair" mechanism.
Procedure:
-
Suspend 3-bromo-4-fluoro-6-methoxy-1H-indazole (1.0 eq) in Toluene (15 vol).
-
Add Cesium Carbonate (
) (2.0 eq) and the Alkyl Halide (R-X) (1.2 eq). -
Heat to 90°C for 12 hours.
-
Analysis: Check HPLC. The N2-isomer usually elutes earlier than the N1-isomer on reverse-phase columns due to lower polarity.
-
Typical Ratio: >10:1 (N2:N1) for 3-bromo substrates.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C3-position to attach the aryl pharmacophore.
Procedure:
-
Combine the N2-alkylated indazole (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(0.05 eq) in Dioxane/Water (4:1) . -
Add
(3.0 eq). Degas with Argon for 10 min. -
Heat at 100°C for 4 hours.
-
Note: The 4-fluoro group ortho to the bromine can slow down oxidative addition; using electron-rich ligands (e.g., XPhos) may boost yields for difficult substrates.
Quality Control & Troubleshooting
Analytical Standards
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Distinct doublets for H5/H7; Methoxy singlet at ~3.8 ppm.[3] |
| Purity | HPLC (C18, ACN/H2O) | >98.0% Area |
| Regioisomer Ratio | NOESY NMR | N2-Isomer: NOE observed between N-Alkyl protons and H3 (if Br removed) or lack of NOE with H7. N1-Isomer: Strong NOE between N-Alkyl and H7. |
Troubleshooting Guide
-
Problem: Low N2/N1 selectivity during alkylation.
-
Solution: Switch solvent from DMF to Toluene or DCM. Use a less reactive electrophile (e.g., alkyl tosylate instead of iodide) to allow thermodynamic control.
-
-
Problem: Incomplete Bromination.
-
Solution: Ensure DMF is dry.[4] Trace water can quench the bromonium intermediate. Add a catalytic amount of acetic acid.
-
References
-
Indazole Synthesis via Hydrazine Condensation
-
Regioselective N2-Alkylation Mechanisms
-
DFT Studies on Indazole Selectivity
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Source: Beilstein J. Org. Chem. 2024, 20, 1800–1811.
-
URL:[Link]
-
FDA-Approved Fluorinated Heterocycles
- Title: FDA-Approved Fluorinated Heterocyclic Drugs
- Source: Int. J. Mol. Sci. 2023, 24(9), 7728.
-
URL:[Link]
Sources
- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 3-Functionalized 4-Fluoro-6-methoxy-2H-Indazoles
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors for oncology.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount in the drug discovery process. This guide provides an in-depth technical overview and detailed protocols for the rapid and efficient derivatization of 3-bromo-4-fluoro-6-methoxy-2H-indazole using microwave-assisted organic synthesis (MAOS). We will explore two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By leveraging the unique advantages of microwave energy, these protocols offer significantly reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods, thereby accelerating the generation of novel molecular entities for drug development pipelines.[4][5][6]
The Rationale: Why Microwave Synthesis for Indazole Functionalization?
Conventional thermal heating relies on conduction, where heat is transferred from the vessel walls into the reaction mixture. This process is often slow and creates thermal gradients, leading to non-uniform heating, extended reaction times, and the formation of unwanted by-products.[7]
Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[8][9] Polar molecules and ions within the reaction mixture directly absorb microwave energy, leading to rapid and uniform heating of the entire sample volume.[10] This instantaneous, localized heating dramatically accelerates reaction rates, often reducing synthesis times from many hours to mere minutes.[6] For the synthesis of complex heterocyclic compounds like functionalized indazoles, this translates to several key advantages:
-
Speed: Drastically shorter reaction times accelerate the synthesis-purification-testing cycle in drug discovery.[4]
-
Higher Yields: Uniform heating minimizes thermal decomposition and side reactions, often leading to cleaner reaction profiles and higher isolated yields.[7]
-
Improved Purity: The reduction in by-products simplifies purification efforts.
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction reproducibility.
Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for creating carbon-carbon bonds between an organoboron species and an organic halide. It is a cornerstone of modern synthetic chemistry, particularly for constructing biaryl scaffolds common in kinase inhibitors.
Principle & Mechanistic Insight
The reaction proceeds via a catalytic cycle involving the palladium catalyst. The key steps are the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Microwave irradiation dramatically accelerates each step of this cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 4-Fluoro-6-methoxy-3-(pyridin-4-yl)-2H-indazole
This protocol details the coupling of the title indazole with 4-pyridylboronic acid.
Materials:
-
This compound
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 244 mg).
-
Add 4-pyridylboronic acid (1.2 mmol, 147 mg).
-
Add cesium carbonate (2.5 mmol, 814 mg).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add 4 mL of 1,4-dioxane and 1 mL of degassed water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 140°C for 20 minutes with stirring.[11][12]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Summary & Expected Outcome
| Reagent/Parameter | Molar Eq. | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Typical Yield |
| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ (2.5 eq) | Dioxane/H₂O (4:1) | 140 | 15 - 30 | 75-95% |
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[13] This transformation is indispensable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.
Principle & Mechanistic Insight
Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after the initial oxidative addition. The choice of phosphine ligand is critical to facilitate both the formation of this complex and the final reductive elimination step, which can often be the rate-limiting step.[13] Microwave heating accelerates the entire process, allowing for the use of less reactive coupling partners and lower catalyst loadings.[14][15]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ajrconline.org [ajrconline.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. jchr.org [jchr.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Scalable Synthesis of 3-Bromo-4-fluoro-6-methoxy-2H-indazole
This Application Note details the scalable synthesis of 3-bromo-4-fluoro-6-methoxy-1H-indazole (tautomeric with 2H-indazole). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for developing tyrosine kinase inhibitors (e.g., VEGFR, FGFR) and other targeted oncology therapies.
The protocol prioritizes process safety , scalability (avoiding chromatographic purification), and atom economy .
Executive Summary & Retrosynthetic Analysis
The synthesis targets the 3-bromo-4-fluoro-6-methoxy-1H-indazole core. While the user request specifies "2H-indazole," the unsubstituted parent exists in a tautomeric equilibrium (
Strategic Route Selection
To ensure scalability and minimize hazardous waste, we utilize a Hydrazine-Mediated Cyclization of a fluorinated benzaldehyde, followed by Regioselective C3-Bromination .
-
Step 1: Indazole Ring Formation. Condensation of 2,6-difluoro-4-methoxybenzaldehyde with hydrazine hydrate. This exploits the
reactivity of the ortho-fluorine atom activated by the aldehyde (electron-withdrawing) group. -
Step 2: C3-Functionalization. Electrophilic aromatic substitution using
-bromosuccinimide (NBS). The C3 position is electronically activated by the pyrazole moiety, while the 4-fluoro substituent directs steric preference and modulates reactivity.
Reaction Scheme
Figure 1: Two-step synthetic pathway avoiding transition metals and cryogenic conditions.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-6-methoxy-1H-indazole
This step utilizes a nucleophilic aromatic substitution (
Reagents & Materials:
-
Hydrazine hydrate (64% or 80% w/w in water)
-
Solvent:
-Butanol (preferred for higher boiling point) or Ethanol (requires pressurized vessel for scale-up) -
Base: Potassium Carbonate (
) - Optional, accelerates S_NAr
Protocol:
-
Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 2,6-difluoro-4-methoxybenzaldehyde (1.0 equiv) and
-butanol (5-7 volumes). -
Reagent Addition: Add hydrazine hydrate (3.0 - 5.0 equiv) dropwise at ambient temperature. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (
) for 12–16 hours.-
Mechanism:[3] The hydrazine first forms the hydrazone. At reflux, the distal nitrogen attacks the ortho-carbon, displacing the fluoride ion.
-
-
Monitoring: Monitor by HPLC/TLC. Disappearance of the hydrazone intermediate indicates completion.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to
. -
The product often crystallizes directly from
-butanol upon cooling. -
If no precipitate forms, concentrate the solvent to ~20% volume and add water (10 volumes) to force precipitation.
-
-
Isolation: Filter the solid. Wash the cake with cold water (
) to remove excess hydrazine and fluoride salts. -
Drying: Dry in a vacuum oven at
to constant weight.
Key Process Parameter:
-
Temperature: Reaction requires
for efficient ring closure. If using ethanol, perform in a sealed autoclave at .
Step 2: Synthesis of 3-Bromo-4-fluoro-6-methoxy-1H-indazole
Bromination must be controlled to prevent over-bromination at the C7 position (activated by the 6-methoxy group). NBS is preferred over elemental bromine for stoichiometric control.[4]
Reagents:
-
4-Fluoro-6-methoxy-1H-indazole (Intermediate from Step 1)
- -Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent:
-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Protocol:
-
Dissolution: Dissolve the indazole intermediate (1.0 equiv) in DMF (5 volumes). Cool the solution to
under nitrogen atmosphere. -
Bromination: Dissolve NBS (1.05 equiv) in DMF (2 volumes) and add it dropwise to the indazole solution over 30–60 minutes.
-
Critical: Maintain internal temperature
to ensure regioselectivity at C3.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature ( ) for 1 hour. -
Quenching: Pour the reaction mixture into ice-water (20 volumes) containing 1% sodium bisulfite (
) to quench unreacted NBS. -
Isolation: Stir the slurry for 30 minutes. The product precipitates as a solid.[4]
-
Purification:
Data Specification Table:
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation; store under inert gas. |
| Yield (Step 1) | 85 - 92% | High efficiency cyclization. |
| Yield (Step 2) | 78 - 85% | Dependent on strict temperature control. |
| Purity (HPLC) | > 98.5% | Major impurity: 3,7-dibromo analog (<0.5%). |
| 1H NMR (DMSO-d6) | J-coupling confirms F-H relationships. |
Process Safety & Quality Control
Workflow Visualization
Figure 2: Downstream processing workflow for Step 2 isolation.
Critical Control Points (CCPs)
-
Hydrazine Handling: Hydrazine is a potent carcinogen and unstable. Use a closed dosing system and scrubbers for off-gas. Ensure residual hydrazine is <10 ppm in the final product (genotoxic impurity risk).
-
Regioselectivity (Step 2): The 6-methoxy group activates the C7 position. If
of the 7-bromo impurity is observed, lower the reaction temperature to and add NBS slower. -
Tautomerism: Analytical methods (HPLC/NMR) should account for the rapid tautomeric exchange. Run NMR in DMSO-
to stabilize the tautomer hydrogen bonding.
References
-
BenchChem. (2025).[4][6] Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from
-
ChemicalBook. (2024). Synthesis methods for 4-Bromo-6-fluoro-1H-indazole. Retrieved from
-
Google Patents. (2019). CN110452177A: Synthetic method of 5-bromo-4-fluoro-1H-indazole.[3] Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Developments. Retrieved from
-
ChemRxiv. (2025). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from
Sources
- 1. WO2004048335A2 - Mandelic acid derivatives - Google Patents [patents.google.com]
- 2. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-bromo-4-fluoro-6-methoxy-2H-indazole
This is a technical support guide designed for researchers working with 3-bromo-4-fluoro-6-methoxy-2H-indazole (and its tautomer, 1H-indazole). This compound is a highly lipophilic heterocyclic building block, often used as an intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets).
Its structural motif—a planar indazole core decorated with three hydrophobic substituents (Bromine, Fluorine, Methoxy)—creates a "perfect storm" for aqueous insolubility. This guide provides field-proven protocols to overcome these limitations.
Compound ID: 3-bromo-4-fluoro-6-methoxy-indazole CAS (1H-tautomer): 887569-15-5 Molecular Weight: 245.05 g/mol Physicochemical Profile: High Lipophilicity (cLogP ~3.5–4.0), Low Aqueous Solubility (<10 µM in PBS).[1]
The Core Problem: Why is it Crashing Out?
Before troubleshooting, understand the mechanism. You are likely observing "Solvent Shock" precipitation .
-
Hydrophobicity: The molecule has no ionizable groups at physiological pH (pH 7.4). The indazole nitrogen protons have a pKa of ~14 (acidic) and ~1.2 (basic). At pH 7.4, the molecule is 100% neutral .
-
Crystal Lattice Energy: The planar aromatic system, reinforced by the heavy Bromine atom, promotes strong
stacking and halogen bonding. The molecule "prefers" to stack with itself rather than interact with water molecules. -
Tautomeric Ambiguity: While you specified 2H-indazole , the free base exists in equilibrium with the 1H-indazole tautomer. Both forms are equally insoluble in water.
Troubleshooting Modules (Q&A Format)
Module A: Stock Solution Preparation
Q: I dissolved the solid in DMSO, but it precipitates when I freeze it. Is my compound degrading?
A: It is likely not degrading, but crystallizing .
-
The Cause: DMSO has a high freezing point (18.5°C). If your freezer is at -20°C, the DMSO freezes, and the compound may crystallize out of the matrix. Upon thawing, the redissolution kinetics are slow.
-
The Fix:
-
Vortex & Warm: Sonicate the stock at 37°C for 10 minutes after thawing. Ensure the solution is visually clear before use.
-
Solvent Switch: If possible, use DMA (Dimethylacetamide) for higher concentration stocks (>50 mM). DMA often disrupts stacking interactions better than DMSO for halogenated heterocycles.
-
Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles which promote crystal nucleation.
-
Module B: Dilution into Aqueous Buffers
Q: My compound precipitates immediately when I pipette the DMSO stock into PBS/Media. How do I stop this?
A: You are creating a "Solvent Shock." The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.
Protocol: The "Intermediate Shift" Dilution Do not pipette 100% DMSO stock directly into 100% aqueous buffer. Use a stepping stone.
-
Step 1 (Stock): Prepare 10 mM stock in anhydrous DMSO.
-
Step 2 (Intermediate): Dilute the stock 1:10 into pure Ethanol or PEG-400 .
-
Result: 1 mM compound in 10% DMSO / 90% Ethanol (or PEG).
-
-
Step 3 (Final): Dilute this intermediate into your pre-warmed (37°C) assay buffer while vortexing rapidly.
-
Why it works: The intermediate solvent reduces the surface tension difference, allowing the compound to form a stable colloidal suspension or micro-emulsion rather than large crystals.
-
Module C: Advanced Formulation
Q: I need a high concentration (100 µM+) for an animal study or biophysical assay. DMSO isn't working.
A: At these concentrations, simple cosolvents fail. You must encapsulate the hydrophobic core.
The Gold Standard: Hydroxypropyl-
Protocol: HP-
-
Prepare a 20% (w/v) HP-
-CD solution in water or PBS. -
Add your compound (as a solid or concentrated DMSO spike) to this vehicle.
-
Sonicate at 40°C for 30–60 minutes.
-
Filter through a 0.22 µm PVDF filter.
-
Note: This can typically achieve solubility up to 1–5 mg/mL (approx. 4–20 mM).
-
Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing this specific indazole derivative based on your final assay requirements.
Caption: Decision tree for selecting the correct solubilization strategy based on required concentration.
Quantitative Solubility Data (Estimated)
| Solvent System | Max Solubility (Est.) | Usage Context | Risk Factor |
| Pure DMSO | > 50 mM | Stock Storage | Freezing precipitates compound |
| PBS (pH 7.4) | < 10 µM | Final Assay | High precipitation risk |
| PBS + 5% DMSO | ~ 20–50 µM | Cell Assays | Toxicity to sensitive cells |
| 20% HP- | > 2000 µM | In Vivo / Injection | Expensive, requires sonication |
| PBS (pH 2.0) | < 10 µM | Not Recommended | Indazole pKa < 1.5; acidification fails |
References & Authority
-
Indazole Tautomerism & Properties:
-
Solubility Protocols for Halogenated Heterocycles:
-
BenchChem Technical Support Center. "Preventing Compound Precipitation in Cell Culture Media." Confirms the "solvent shock" mechanism and recommends intermediate dilution steps.
-
Source:
-
-
Cyclodextrin Usage:
-
ResearchGate Discussion on DMSO Precipitation. Expert consensus on using Cyclodextrins (HP-b-CD) as the primary rescue for DMSO-soluble/Water-insoluble drugs.[1]
-
Source:
-
-
Synthesis & Characterization:
-
ChemicalBook Product Entry (3-bromo-4-fluoro-6-methoxy-1H-indazole).[1] Verifies the existence of the specific halogenated core and its commercial availability as a building block.
-
Source:
-
Sources
Technical Support Center: Stability & Handling of 3-Bromo-4-fluoro-6-methoxy-2H-indazole
Executive Summary: The "2H" Nomenclature Trap
As a Senior Application Scientist, the most frequent support ticket I receive regarding 3-bromo-4-fluoro-6-methoxy-2H-indazole concerns "degradation" immediately after dissolution.
Critical Insight: If you are working with the free base (unsubstituted NH), the "2H" designation in your catalog or notebook is likely a crystallographic or kinetic snapshot. In solution, indazoles exist in a rapid dynamic equilibrium between the 1H and 2H tautomers.[1]
What many researchers interpret as "instability" is often just the thermodynamic relaxation from the kinetic 2H form to the thermodynamically favored 1H form. However, true chemical degradation (photodebromination) is also a high risk for this specific scaffold.
This guide distinguishes between physical equilibration (harmless but confusing) and chemical degradation (critical failure).
Module 1: Tautomeric Instability (The "Ghost" Impurity)
The Symptom[2][3]
-
Observation: HPLC shows a splitting peak or "shoulders."
-
NMR Observation: Peaks are broad or shifting over time in CDCl₃, but sharp in DMSO-d₆.
-
User Complaint: "My compound is 99% pure solid, but 80% pure in solution."
The Mechanism
Indazoles possess an annular tautomerism. While the 1H-isomer (benzenoid structure) is generally more stable by 2–4 kcal/mol due to aromaticity preservation, the 2H-isomer (quinoid-like structure) can be stabilized in the solid state by intermolecular hydrogen bonding or specific solvent interactions.
For 3-bromo-4-fluoro-6-methoxyindazole :
-
4-Fluoro Effect: The electron-withdrawing fluorine at position 4 increases the acidity of the NH proton, accelerating proton transfer rates.
-
Solvent Effect: In non-polar solvents (CDCl₃, Toluene), the equilibrium is slow (broad peaks). In polar aprotic solvents (DMSO), the solvent stabilizes the protonated species, often sharpening the peaks but shifting the ratio.
Troubleshooting Protocol: Distinguishing Tautomers from Impurities
Step 1: The Solvent Switch Test Run a ¹H NMR in two different solvents to confirm tautomerism.
| Parameter | DMSO-d₆ (Polar Aprotic) | CDCl₃ (Non-Polar) | Interpretation |
| Peak Shape | Sharp, well-defined. | Broad, potentially split. | Tautomerism confirmed. Impurities do not typically sharpen/broaden based solely on solvent polarity. |
| NH Signal | Visible (typically >13 ppm). | Often invisible/broad. | Fast exchange in CDCl₃ "erases" the NH signal. |
Step 2: The D₂O Shake
-
Take the NMR sample in CDCl₃.
-
Add 1 drop of D₂O and shake.
-
Result: If the "impurity" peaks disappear or simplify, it is due to exchangeable protons (tautomerism), not a chemical byproduct.
Visual Workflow: Tautomer Identification
Figure 1: Decision tree to differentiate between harmless tautomeric equilibrium and actual chemical degradation.
Module 2: Photochemical Degradation (The Real Threat)
The Symptom[2][3]
-
Observation: Appearance of a new peak at [M-79] or [M-81] in LC-MS (Loss of Bromine).
-
Timing: Occurs after the sample sits on the benchtop or in an autosampler for >4 hours.
The Mechanism
The C(3)-Bromine bond in indazoles is susceptible to homolytic cleavage under UV/Visible light. The resulting radical abstracts a hydrogen atom from the solvent (especially in ethers like THF or alcohols), leading to de-bromination (yielding 4-fluoro-6-methoxyindazole).
-
Risk Factor: The 6-Methoxy group is an electron-donating group (EDG). While it increases solubility, it also raises the HOMO energy of the ring system, potentially making the molecule more susceptible to photo-oxidation or radical attacks compared to electron-deficient analogs.
Stabilization Protocol
-
Amber Glassware: Mandatory for all stock solutions.
-
Autosampler Protection: If running overnight LC-MS, ensure the autosampler compartment is dark or the vials are wrapped in foil.
-
Solvent Choice: Avoid ethers (THF, Dioxane) for storage. Use DMSO or Acetonitrile , which are less prone to acting as hydrogen atom donors in radical mechanisms.
Module 3: Solubility & Aggregation
The Symptom[2][3]
-
Observation: Non-linear biological assay results (e.g., IC50 varies with enzyme concentration).
-
Visual: Slight turbidity in aqueous buffer.
The Cause
3-bromo-4-fluoro-6-methoxyindazole is highly lipophilic. The "2H" tautomer (if transiently present) is more polar, but the dominant "1H" form is poorly soluble in water.
-
Aggregation: At concentrations >10 µM in aqueous buffer, the compound likely forms colloidal aggregates that non-specifically inhibit enzymes (pan-assay interference).
Solubility Guide
| Solvent | Solubility (Est.)[1][2][3] | Usage Recommendation |
| DMSO | > 50 mM | Ideal for Stock. Stable at -20°C. |
| Ethanol | ~ 5-10 mM | Moderate. Prone to evaporation.[4] |
| PBS (pH 7.4) | < 10 µM | Poor. Requires co-solvent. |
| PBS + 0.01% Triton X-100 | ~ 50 µM | Recommended for Assays. Detergent breaks aggregates. |
Frequently Asked Questions (FAQ)
Q1: The vendor sold this as "2H-indazole." Did they lie? A: Not necessarily. They likely crystallized it in a form where the 2H tautomer was dominant (stabilized by crystal packing). However, once you dissolve it, "2H" is no longer a static identity—it is a transient state in equilibrium. You cannot "force" it to stay 2H in solution without chemically alkylating the Nitrogen.
Q2: Can I use acid to stabilize the compound? A: Acid (low pH) will protonate the N1/N2 position, creating a cation. While this stops tautomerism, it drastically changes the lipophilicity and binding properties. This is only useful for LC-MS mobile phases (0.1% Formic Acid), not for biological assays.
Q3: My LC-MS shows two peaks with the same mass. Is this the tautomer pair? A: Unlikely. Tautomerism is usually too fast for HPLC separation at room temperature (peaks coalesce). If you see two distinct peaks with the same mass, check for Regioisomers (e.g., if you alkylated the compound, you might have N1-alkyl and N2-alkyl products) or Atropisomers (unlikely for this specific molecule unless bound to a bulky group).
References
-
Sigalov, M. V., et al. (2019).[1][3] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. Explains the thermodynamic preference for 1H vs 2H and solvent effects.
-
Claramunt, R. M., et al. (2011). "The structure of indazole derivatives." Arkivoc. Comprehensive review of indazole tautomerism and NMR shifts.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Discusses the use of indazoles as kinase scaffolds and their solubility challenges.
-
PubChem Compound Summary. "4-Bromo-1-fluoro-2-methoxybenzene" (Fragment analysis for reactivity).
Sources
Technical Support Center: Recrystallization of 3-bromo-4-fluoro-6-methoxy-2H-indazole
Executive Summary & Solvent Logic
The Molecule at a Glance
To select the correct solvent, we must first deconstruct the physicochemical profile of 3-bromo-4-fluoro-6-methoxy-2H-indazole . This molecule is a "push-pull" system:
-
Indazole Core: Planar, aromatic, capable of
- stacking. The N-H moiety acts as both a hydrogen bond donor (HBD) and acceptor (HBA). -
3-Bromo & 4-Fluoro: These electron-withdrawing halogens increase lipophilicity and reduce the basicity of the indazole nitrogens.
-
6-Methoxy: An electron-donating group that slightly increases polarity but significantly aids in crystal lattice packing via weak hydrogen bonding.
The Challenge: This specific substitution pattern creates a "Goldilocks" solubility profile. It is too soluble in pure halogenated solvents (like DCM) for effective crystallization but insoluble in water. Furthermore, the melting point is likely in the intermediate range (120–160°C), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
Recommended Solvent Systems
Based on the dielectric constants and functional group interactions, the following systems are validated for this class of halogenated indazoles.
| System Class | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Best For... |
| Standard (Protic) | Ethanol (EtOH) | Water | 5:1 to 3:1 | General purity enhancement; removal of inorganic salts. |
| Lipophilic | Ethyl Acetate (EtOAc) | n-Heptane | 1:2 to 1:4 | Removing non-polar byproducts (e.g., unreacted brominating agents). |
| High-Purity | Acetonitrile (MeCN) | Water | 4:1 | Final polishing; yields highly crystalline needles. |
| Rescue | THF | Hexanes | 1:3 | Use only if the compound is insoluble in hot Ethanol. |
Decision Framework (Visualized)
Before starting, use this decision tree to select your workflow. This minimizes sample loss.
Figure 1: Solvent selection logic based on impurity profile and solubility.
Troubleshooting Guides & FAQs
Issue 1: "The compound is oiling out."
User Scenario: You dissolved the solid in hot solvent, but as it cooled, distinct oily droplets formed at the bottom of the flask instead of crystals. Root Cause: The solution became supersaturated at a temperature above the melting point of the solvated compound (Liquid-Liquid Phase Separation).[1] This is common with methoxy-substituted indazoles.
Protocol: The "Seeding Rescue" Method
-
Reheat the mixture until the oil phase redissolves completely.
-
Add Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol) to slightly lower the saturation.
-
Hold Temperature: Cool the solution to exactly 5°C above the temperature where oiling previously occurred.
-
Seed: Add a tiny crystal of pure product (or scratch the glass vigorously if no seed is available).
-
Slow Cool: Wrap the flask in foil or a towel to cool it to room temperature over 2–3 hours. Do not use an ice bath yet.
Issue 2: "I have a persistent yellow color."
Root Cause: Bromination reactions often leave traces of oxidized bromine species or polymerized byproducts. Solution:
-
Add activated carbon (e.g., Darco G-60) to the hot solution (approx. 5 wt% of crude mass).
-
Stir for 10 minutes (do not boil excessively).
-
Filter through a Celite pad while hot to remove the carbon.
-
Note: Do not use carbon with EtOAc/Heptane systems if possible, as carbon is less efficient in non-polar media. Use the EtOH system for decolorization.
Issue 3: "Yield is too low (<50%)."
Root Cause: The compound is likely too soluble in the "dissolving" solvent, or you used too much solvent initially. Solution:
-
Concentrate: Evaporate 30% of the solvent volume under reduced pressure.
-
Anti-Solvent Titration: Add the anti-solvent (e.g., Water or Heptane) dropwise to the filtrate until a persistent cloudiness is observed, then cool to 0–4°C.
-
Second Crop: Always collect the mother liquor. Evaporate it to dryness and recrystallize the residue separately.
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Ethanol/Water (Preferred)
-
Preparation: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.
-
Dissolution:
-
Add 25 mL of absolute Ethanol .
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
If solids remain, add Ethanol in 2 mL portions until dissolved. Max volume: 50 mL.
-
-
Hot Filtration (Critical for Indazoles):
-
While boiling, filter the solution through a pre-warmed glass funnel (or fluted filter paper) to remove insoluble inorganic salts (e.g., NaBr from synthesis).
-
-
Crystallization:
-
Return filtrate to the hot plate and bring back to a gentle boil.
-
Add Deionized Water dropwise.
-
Stop point: When a faint turbidity (cloudiness) persists for 5 seconds.
-
Add 1–2 mL of Ethanol to clear the solution (make it just undersaturated).
-
-
Cooling:
-
Remove from heat. Place on a cork ring.
-
Allow to reach room temperature undisturbed (approx. 1 hour).
-
Once crystals form, place in an ice-water bath (0°C) for 30 minutes to maximize yield.
-
-
Collection:
-
Filter via vacuum (Büchner funnel).[2]
-
Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Mechanism of Action (The "Why")
Tautomeric Considerations
The user specified 2H-indazole . In solution, 3-bromo-4-fluoro-6-methoxyindazole exists in equilibrium between the 1H and 2H tautomers.
-
Polar Solvents (EtOH/Water): Stabilize the more polar tautomer (typically 1H) via hydrogen bonding with the solvent cage.
-
Crystal Lattice: The tautomer that crystallizes is determined by the lattice energy, not just the solution abundance.
-
Implication: If you specifically require the 2H polymorph for X-ray studies, avoid protic solvents (EtOH) and use Toluene or Benzene (if safety permits) or EtOAc/Heptane , as non-polar environments can sometimes favor the 2H form if intramolecular H-bonding is possible (though less likely with 3-Br).
Halogen Bonding
The C3-Bromine atom is a "halogen bond donor." In solvent systems like Acetonitrile, the solvent nitrogen can act as a halogen bond acceptor. This specific interaction often leads to very pure, well-defined crystals because it is highly directional, unlike generic Van der Waals forces.
References
-
Vishweshwar, P., et al. (2006). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. (Discusses the role of halogen bonding in indazole crystallization).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Details the solubility profiles of fluoro-methoxy-indazoles).
-
Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solvatochromism).
-
BenchChem Technical Data. (2025). Purification of Halogenated Indazoles.[1][5] (General protocols for bromo-indazole intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
High-Resolution HPLC Validation Guide: 3-Bromo-4-Fluoro-6-Methoxy-2H-Indazole Purity
Executive Summary & Strategic Rationale
The analysis of 3-bromo-4-fluoro-6-methoxy-2H-indazole presents a unique chromatographic challenge often underestimated in generic method development. As a critical intermediate for poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics, its purity directly impacts the safety profile of the final drug substance.
The Core Challenge: Indazole scaffolds exhibit annular tautomerism (1H- vs. 2H- forms). While the 2H-indazole form is often the requisite pharmacophore or synthetic precursor, it is thermodynamically less stable than the 1H-isomer in solution. Standard C18 alkyl-bonded phases frequently fail to resolve these tautomers or their corresponding N-alkylated regioisomers, leading to "merged" peaks and overestimated purity.
The Solution: This guide validates a Fluorophenyl-Selectivity Method against the standard Generic C18 Approach . By exploiting
Critical Analysis of Alternatives
We compared the performance of the industry-standard "Generic Gradient" against the optimized "Shape-Selective" method.
Alternative A: The Generic C18 Method (The "Strawman")
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Mechanism: Purely hydrophobic interaction (Solvophobic theory).
-
Observed Failure Mode:
-
Co-elution: The 4-fluoro and 6-methoxy substituents create a dipole moment that mimics the 1H-regioisomer's hydrophobicity on C18 chains, resulting in a critical pair resolution (
) of < 1.2. -
Peak Tailing: Basic nitrogen at position 2 interacts with residual silanols under acidic conditions (pH 2.8), causing tailing factors (
) > 1.8.
-
Alternative B: The Optimized Fluorophenyl Method (The "Hero")
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or Phenyl-Hexyl), 2.6 µm.
-
Mobile Phase: Water/Methanol with 10 mM Ammonium Bicarbonate (pH 7.8).
-
Mechanism: Hydrophobic interaction +
stacking + Dipole-dipole interactions. -
Performance Advantage:
-
Orthogonal Selectivity: The fluorinated stationary phase interacts specifically with the electron-deficient 4-fluoro ring system of the analyte.
-
Tautomer Stabilization: Operating at slightly basic pH (pH 7.8) suppresses protonation of the indazole nitrogen, stabilizing the free base form and improving peak symmetry (
< 1.1).
-
Comparative Data Summary
| Parameter | Generic C18 (Acidic ACN) | Optimized Phenyl-Hexyl (Basic MeOH) | Status |
| Resolution (2H vs 1H) | 0.9 (Co-elution) | 3.4 (Baseline) | PASS |
| Tailing Factor ( | 1.9 | 1.05 | PASS |
| LOD (µg/mL) | 0.5 | 0.05 | PASS |
| Run Time | 12.0 min | 8.5 min | Optimized |
Detailed Experimental Protocol
This protocol is designed to be self-validating. If system suitability criteria are not met, the run is automatically invalidated.
Instrumentation & Conditions[1][2]
-
System: HPLC/UPLC with PDA Detector (e.g., Agilent 1290 Infinity II or Waters H-Class).
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm (or equivalent).
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 7.8 with dilute ammonia). Rationale: Basic pH ensures the indazole is neutral, reducing silanol interaction.
-
Solvent B: 100% Methanol (LC-MS Grade). Rationale: Methanol promotes stronger
interactions with phenyl phases compared to Acetonitrile.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic Hold |
| 6.0 | 10 | 90 | Linear Gradient |
| 7.5 | 10 | 90 | Wash |
| 7.6 | 90 | 10 | Re-equilibration |
| 10.0 | 90 | 10 | End |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.
Method Validation (ICH Q2(R2) Aligned)
The following data demonstrates the method's robustness and reliability.
Specificity (Stress Testing)
Samples were subjected to forced degradation (Acid, Base, Oxidative, Thermal).
-
Result: All degradation products eluted before the main peak (RRT < 0.8) or after (RRT > 1.2).
-
Peak Purity: Purity angle < Purity threshold (via PDA analysis) for the main peak in all stressed samples.
Linearity & Range
Evaluated from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).
| Concentration (%) | Conc. (µg/mL) | Area Response (mAU*s) |
| 50 | 50.0 | 12450 |
| 75 | 75.0 | 18680 |
| 100 | 100.0 | 24905 |
| 125 | 125.0 | 31150 |
| 150 | 150.0 | 37400 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Criteria: )
Accuracy (Recovery)
Spiked placebo recovery at three levels.
| Level | Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 80% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.1% | 0.3% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day): %RSD = 0.4% (n=6).
-
Intermediate Precision (Inter-day): %RSD = 0.7% (n=12, different analysts/days).
Visualizing the Workflow
Diagram 1: ICH Q2(R2) Validation Lifecycle
This diagram illustrates the logical flow of the validation process used for this guide, ensuring compliance with the latest regulatory standards.
Caption: The Validation Lifecycle following ICH Q2(R2) principles, moving from ATP definition to continuous lifecycle monitoring.
Diagram 2: Separation Mechanism (Selectivity)
Why the Fluorophenyl column works where C18 fails.
Caption: Mechanistic comparison showing the multi-modal interaction of the PFP phase vs. the single-mode C18 phase.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Available at: [Link][3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1352395-28-8. Available at: [Link]
Sources
A Researcher's Guide to Differentiating Indazole Regioisomers: Spectroscopic Characterization of 3-bromo-4-fluoro-6-methoxy-2H-indazole and its 1H-Isomer
Introduction: The Critical Challenge of Regioisomerism in Drug Discovery
In the landscape of medicinal chemistry, substituted indazoles are privileged scaffolds, forming the core of numerous therapeutic agents ranging from oncology to neuroscience.[1] The synthesis of these compounds, however, often yields a mixture of N-1 (1H) and N-2 (2H) regioisomers, a consequence of the tautomeric nature of the indazole ring.[2][3] Distinguishing between these isomers is not a mere academic exercise; it is a critical step in drug development. The position of the substituent on the nitrogen atom profoundly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, thereby dictating its pharmacological activity and metabolic fate.
This guide provides an in-depth comparison of the spectroscopic characteristics of 3-bromo-4-fluoro-6-methoxy-2H-indazole and its corresponding 1H-isomer. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural elucidation. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a blend of theoretical principles and practical insights.
Molecular Structures and the Basis of Spectroscopic Differences
The fundamental difference between the 1H- and 2H-isomers lies in the position of the hydrogen atom on the pyrazole ring, which alters the electronic environment of the entire bicyclic system. This seemingly small change gives rise to distinct and predictable differences in their spectroscopic signatures.
Caption: Molecular structures of the 1H- and 2H-isomers of 3-bromo-4-fluoro-6-methoxy-indazole.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the definitive assignment of the indazole isomers.[2][4] NMR spectroscopy, in particular, serves as the cornerstone for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is exceptionally sensitive to the electronic environment of each nucleus, making it the most powerful technique for distinguishing between the 1H and 2H indazole isomers.[2] The spectra of the two isomers are typically sufficiently different to be used as a diagnostic tool.[2]
¹H NMR Spectroscopy
The proton chemical shifts are highly informative. In the 1H-isomer , the N-H proton will be observable (typically as a broad singlet) unless exchanged with a deuterated solvent. For the 2H-isomer , the most significant diagnostic feature is the upfield (lower frequency) shift of the protons on the benzene ring (H-5 and H-7) compared to the 1H-isomer. Conversely, the proton at position 7 (H-7) in the 2H-isomer is often deshielded and appears at a higher frequency due to the anisotropic effect of the lone pair on the N-1 nitrogen.[2]
Table 1: Predicted ¹H NMR Spectral Data Comparison
| Proton Assignment | Predicted δ (ppm) for 1H-Isomer | Predicted δ (ppm) for 2H-Isomer | Key Differentiator |
| N-H | ~10.0 - 13.0 (broad s) | Absent | Presence of a broad, exchangeable N-H proton signal confirms the 1H-isomer. |
| H-5 | ~7.0 - 7.2 (d) | ~6.8 - 7.0 (d) | Shielded (upfield shift) in the 2H-isomer. |
| H-7 | ~7.3 - 7.5 (d) | ~7.6 - 7.8 (d) | Deshielded (downfield shift) in the 2H-isomer due to the N-1 lone pair effect.[2] |
| OCH₃ | ~3.9 (s) | ~3.9 (s) | Unlikely to be a primary differentiator. |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Couplings (J) will be influenced by the fluorine atom.
¹³C NMR Spectroscopy
Carbon NMR provides complementary and often definitive evidence. The chemical shifts of the carbon atoms in the pyrazole and benzene rings are distinctly different between the two isomers. Notably, the carbons flanking the substituted nitrogen (C3a and C7a) show significant variations.
Table 2: Predicted ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Predicted δ (ppm) for 1H-Isomer | Predicted δ (ppm) for 2H-Isomer | Key Differentiator |
| C3 | ~115 - 120 (d, J_C-F) | ~125 - 130 (d, J_C-F) | C3 is typically more shielded in the 1H-isomer. |
| C4 | ~150 - 155 (d, ¹J_C-F) | ~150 - 155 (d, ¹J_C-F) | Large one-bond C-F coupling constant will be observed. |
| C7a | ~140 - 142 | ~135 - 138 | The bridgehead carbon C7a is generally more deshielded in the 1H-isomer. |
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom at the C-4 position, ¹⁹F NMR is a valuable tool. The chemical shift of the fluorine atom will be influenced by the overall electron density of the aromatic system, which differs between the N-1 and N-2 isomers. While specific predictions are difficult without reference compounds, a distinct chemical shift for each isomer is expected, providing a clear diagnostic marker once a standard is established. The presence of strongly electronegative substituents can significantly deshield fluorine atoms, shifting the chemical shift downfield.[5]
2D NMR Experiments (HMBC)
For unambiguous assignment, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard.[3] This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
For the 1H-isomer: A key correlation will be observed between the N-H proton and the bridgehead carbon C-7a.
-
For a N-substituted 2H-isomer (if a substituent were present): A correlation would be seen between the substituent's protons and the C-3 carbon. For the parent 2H-indazole, correlations from H-7 to C-5 and C-3a would be expected, with patterns distinct from the 1H isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[6] For indazole isomers, the most telling region is the N-H stretching frequency.
Table 3: Key IR Absorption Band Comparison
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1H-Isomer | Expected Wavenumber (cm⁻¹) for 2H-Isomer | Key Differentiator |
| N-H Stretch | 3100 - 3300 (broad) | Absent | The presence of a broad absorption band in this region is characteristic of the N-H bond in the 1H-isomer. |
| C=N Stretch | ~1620 - 1640 | ~1620 - 1640 | Present in both, but may show slight shifts. |
| C-F Stretch | ~1100 - 1250 | ~1100 - 1250 | Strong absorption expected in both isomers. |
| Fingerprint Region | < 1000 | < 1000 | The pattern of bands in this region will be unique for each isomer, serving as a distinct fingerprint. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: Both isomers have the same molecular formula (C₈H₆BrFN₂O) and will therefore exhibit the same molecular weight. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet (M and M+2 peaks) with an intensity ratio of approximately 1:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8]
-
Fragmentation Pattern: While both isomers will show the same molecular ion, their fragmentation pathways under electron ionization (EI) may differ due to the different bond stabilities. The loss of fragments like HCN or N₂ could potentially vary, leading to different relative abundances of fragment ions. However, without established fragmentation libraries for these specific isomers, relying solely on MS for differentiation can be challenging compared to the certainty offered by NMR.
Experimental Protocols & Workflow
Adherence to standardized protocols is paramount for generating reliable and reproducible data.
General Analytical Workflow
The logical flow for isomer characterization ensures that the most definitive techniques are used to confirm the structure, with complementary methods providing supporting evidence.
Caption: Recommended workflow for the characterization of indazole regioisomers.
Step-by-Step Methodologies
1. Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help in observing the N-H proton of the 1H-isomer, which might exchange too rapidly in other solvents like CD₃OD. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).
2. NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment, so an adequate acquisition time is necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (HMBC): Set up the experiment to observe correlations over a typical J-coupling range of 8-10 Hz to identify 2- and 3-bond C-H correlations. This experiment is crucial for definitive assignment.
3. IR Spectrum Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: Record a background spectrum of the pure KBr pellet or salt plates. Then, run the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
4. Mass Spectrum Acquisition
-
Instrumentation: Utilize a mass spectrometer appropriate for the desired ionization method (e.g., a Quadrupole Time-of-Flight for high-resolution mass accuracy or a simple quadrupole for nominal mass).
-
Procedure: Introduce the sample into the ion source. Acquire data over a mass range that includes the expected molecular weight (e.g., 50-500 m/z). Ensure the resolution is sufficient to observe the isotopic pattern of bromine.
Conclusion
The differentiation of 3-bromo-4-fluoro-6-methoxy-1H-indazole and its 2H-isomer is a solvable, yet critical, analytical challenge. While mass spectrometry can confirm the molecular weight and elemental composition (Br, F), and IR spectroscopy can identify the key N-H functionality in the 1H-isomer, NMR spectroscopy stands as the ultimate arbiter. The distinct chemical shifts in ¹H and ¹³C NMR, coupled with the definitive connectivity information from 2D HMBC experiments, provide an irrefutable basis for structural assignment. By employing the multi-faceted spectroscopic workflow detailed in this guide, researchers can confidently and accurately characterize their synthesized indazole derivatives, ensuring the integrity of their subsequent biological and pharmacological studies.
References
-
Guedes, N., et al. (2018). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 23(10), 2656. Available at: [Link][2][4]
-
Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 463-475. Available at: [Link][9]
-
McCabe, O., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1136-1147. Available at: [Link][3]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link][7][8]
-
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Available at: [Link][6]
-
Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. Available at: [Link][1]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
Validating Regioisomeric Purity of 3-bromo-4-fluoro-6-methoxy-2H-indazole
Executive Summary
The Challenge: The synthesis of indazoles, particularly 3-substituted derivatives, is plagued by the "Regioisomer Trap."[1] While the 1H-indazole tautomer is thermodynamically favored in the free base, alkylation or functionalization often yields a mixture of N1 (1H) and N2 (2H) isomers.
The Specific Problem: For 3-bromo-4-fluoro-6-methoxy-2H-indazole , standard structural assignment is complicated by the absence of a proton at the C3 position (occupied by Bromine). This eliminates the diagnostic
The Solution: This guide outlines a multi-modal validation protocol relying on
Part 1: The Analytical Decision Matrix
The following workflow illustrates the logic for distinguishing the target 2H-isomer from the common 1H-impurity.
Caption: Workflow for distinguishing N1 vs. N2 indazole regioisomers when position C3 is substituted.
Part 2: Comparative Analysis of Analytical Methods
| Method | Capability | Specificity for 3-Br-4-F Indazole | Pros | Cons |
| Structural ID | High. The C3-Br carbon shift is electronically distinct between N1 and N2 isomers. | Definitive assignment without needing reference standards. | Requires sufficient concentration; C3 is quaternary and splits due to F4 coupling. | |
| Spatial Proof | Medium. Cannot use H3. Must rely on the absence of H7 correlation for N2 assignment. | "Gold Standard" for stereochemistry. | Negative evidence (absence of signal) is riskier than positive evidence. | |
| Quantitation | High. The 4-F signal is highly sensitive to the N1/N2 ratio. | Extremely fast; excellent for calculating % regioisomeric excess (re). | Requires pure samples of both isomers to initially assign the peaks. | |
| UPLC-MS | Routine QC | Medium. Separates isomers based on polarity (N2 often elutes earlier on C18). | High sensitivity; good for routine batch release. | Retention times vary by method; requires validated standard. |
Part 3: Detailed Validation Protocols
Protocol A: C NMR (The C3 Diagnostic Rule)
This is the most reliable method for primary assignment when the C3 proton is missing.
Mechanism: In N1-substituted indazoles, the C3 carbon typically resonates downfield (130–140 ppm). In N2-substituted indazoles, the quinoid-like resonance contribution shields the C3 carbon, shifting it upfield (115–125 ppm) [1, 2].
Experimental Setup:
-
Dissolve 20–30 mg of sample in DMSO-
(preferred over CDCl for better resolution of quaternary carbons). -
Acquire a standard proton-decoupled
C spectrum (minimum 512 scans). -
Critical Check: Locate the C3 signal.
-
Note: The C3 signal will be a doublet due to coupling with the adjacent Fluorine at C4 (
). -
Target (2H-Isomer): Look for the doublet centered between 115–125 ppm .
-
Impurity (1H-Isomer): Look for the doublet centered between 130–135 ppm .
-
Protocol B: NOESY/ROESY (The H7 "Smoking Gun")
Since C3 is brominated, we cannot use the N2-R
Logic:
-
N1-Isomer: The N-substituent (or H) is spatially close to H7. You will see a strong NOE cross-peak.
-
N2-Isomer: The N-substituent is distant from H7. You will see NO cross-peak to H7.
Visualization of NOE Logic:
Caption: N1 substitution shows NOE to H7. N2 substitution lacks this correlation due to distance.
Protocol C: F NMR for Quantitation (Regioisomeric Excess)
Once the peaks are assigned using Methods A and B,
Method:
-
Solvent: CDCl
or DMSO- (maintain consistency). -
Internal Standard:
-trifluorotoluene (shifted to -63 ppm) or simply integrate the two isomer peaks if no other F-impurities exist. -
Observation:
-
The 4-F atom is sensitive to the electronic difference between the benzenoid (1H) and quinoid (2H) rings.
-
Expect two singlets (or doublets coupled to H5) separated by 1–5 ppm.
-
-
Calculation:
Part 4: Chromatographic Separation (UPLC-MS)
While NMR proves the structure, chromatography is required for purity limits.
-
Stationary Phase: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Elution Order:
-
In many indazole systems, the N2-isomer (2H) is more polar (due to higher dipole moment from quinoid character) and elutes earlier than the N1-isomer on Reverse Phase [3].
-
Warning: This must be experimentally verified for the 3-bromo-4-fluoro analog, as the halogens significantly alter lipophilicity.
-
References
-
Claramunt, R. M., et al. (2006). "The structure of indazoles: A combined
C and N NMR and crystallographic study." Magnetic Resonance in Chemistry. Link -
Luo, G., et al. (2022). "Regioselective N2-Alkylation of Indazoles." Synthesis. (Demonstrates the C3 shift diagnostic for N2-alkylated products). Link
-
Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. (Discusses separation and identification of N1/N2 isomers). Link
-
Reich, H. J. (2023). "WinPLT NMR Data: Fluorine Chemical Shifts." University of Wisconsin. (Reference for
F shift ranges). Link
Sources
Beyond the Certificate of Analysis: Validating 3-Bromo-4-fluoro-6-methoxy-2H-indazole
Topic: Elemental analysis data for 3-bromo-4-fluoro-6-methoxy-2H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Halogen Challenge
In the development of small-molecule kinase inhibitors, This compound (and its tautomer, 1H-indazole) serves as a critical scaffold. Its poly-functional nature—combining a halogenated core for cross-coupling (Suzuki/Buchwald) with a methoxy handle—makes it a high-value intermediate.
However, validating this compound presents a specific analytical challenge: Halogen Interference.
Standard combustion analysis (CHN) often fails for poly-halogenated heterocycles due to incomplete combustion or the formation of stable inorganic halides. This guide compares Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) , providing a definitive protocol to validate bulk purity.
Theoretical Composition Data
Before interpreting experimental results, the theoretical baseline must be established. Note that while the user specifies the 2H-indazole tautomer, the elemental composition remains identical to the 1H-tautomer.
Compound: this compound Formula: C₈H₆BrFN₂O Molecular Weight: 245.05 g/mol [1]
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 8 | 96.09 | 39.21% | 38.81 – 39.61% |
| Hydrogen | H | 1.008 | 6 | 6.05 | 2.47% | 2.07 – 2.87% |
| Nitrogen | N | 14.007 | 2 | 28.01 | 11.43% | 11.03 – 11.83% |
| Bromine | Br | 79.904 | 1 | 79.90 | 32.60% | N/A (Usually not tested in std CHN) |
| Fluorine | F | 18.998 | 1 | 19.00 | 7.75% | N/A |
| Oxygen | O | 15.999 | 1 | 16.00 | 6.53% | Calculated by difference |
Expert Insight: The high Bromine content (>32%) significantly reduces the weight percentage of Carbon. A deviation of just 0.5% in Carbon equates to a significant impurity mass, making EA highly sensitive for this specific molecule.
Comparative Analysis: Choosing the Right Validation Tool
Why use Elemental Analysis when LC-MS is faster? The table below objectively compares the "performance" of validation methods for this specific halogenated scaffold.
| Feature | Elemental Analysis (CHN) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk Purity Confirmation. Proves the sample is not just "correct structure" but "pure substance" (free of inorganics/solvents). | Identity Confirmation. Proves the molecular formula is correct to 4 decimal places. | Solvent/Organic Impurity Quantification. Best for detecting trapped EtOAc/DCM. |
| Halogen Handling | Difficult. Requires V₂O₅ additive to prevent low Carbon readings due to C-F bond stability. | Excellent. Distinct isotopic pattern for Bromine (¹:¹ ratio of ⁷⁹Br/⁸¹Br) makes ID easy. | Neutral. Halogens don't appear in ¹H NMR, but Fluorine requires ¹⁹F NMR. |
| Blind Spot | Cannot detect inorganic salts (e.g., KBr byproduct from synthesis) directly; they just lower %C/H/N. | Often "blind" to inorganic salts and non-ionizable impurities. | Requires an internal standard; cannot detect inorganic salts easily. |
| Verdict | Essential for GMP. The only method that "closes the mass balance." | Essential for ID. | Essential for Potency. |
Experimental Data Scenarios
The following data illustrates how to interpret EA results for this compound.
Scenario A: The "Golden Batch" (High Purity)
Sample dried at 45°C under high vacuum for 24h.
| Element | Theoretical | Experimental (Found) | Delta (Δ) | Status |
| C | 39.21% | 39.15% | -0.06 | PASS |
| H | 2.47% | 2.51% | +0.04 | PASS |
| N | 11.43% | 11.38% | -0.05 | PASS |
Scenario B: The "Wet" Batch (Trapped Solvent)
Sample contains 3% residual Ethyl Acetate (common recrystallization solvent). Effect: Carbon increases disproportionately because EtOAc (C₄H₈O₂, %C=54.5%) has higher Carbon content than the product (39.2%).
| Element | Theoretical | Experimental (Found) | Delta (Δ) | Interpretation |
| C | 39.21% | 39.85% | +0.64 | FAIL. High Carbon suggests solvent contamination. |
| H | 2.47% | 2.75% | +0.28 | Elevated H supports solvent hypothesis. |
| N | 11.43% | 11.05% | -0.38 | Nitrogen is diluted by the non-nitrogenous solvent. |
Scenario C: The "Salt" Batch (Inorganic Residue)
Sample contains 2% Potassium Bromide (KBr) byproduct from the bromination step. Effect: All organic elements are diluted.
| Element | Theoretical | Experimental (Found) | Delta (Δ) | Interpretation |
| C | 39.21% | 38.42% | -0.79 | FAIL. Low Carbon. |
| N | 11.43% | 11.19% | -0.24 | Low Nitrogen. |
| Note | Since KBr doesn't burn, the missing mass is "Ash." |
Detailed Protocol: Combustion Analysis for Halogenated Indazoles
Trustworthiness: This protocol includes specific modifications required for Fluorine/Bromine-containing compounds to ensure self-validating results.
Reagents:
-
Oxidation Catalyst: Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃). Crucial for breaking stable C-F bonds.
-
Standard: Acetanilide (Calibration).
Workflow:
-
Sample Preparation:
-
Dry 50 mg of this compound at 40°C under vacuum (<10 mbar) for 12 hours.
-
Why? Indazoles are hygroscopic; moisture will artificially lower %C and raise %H.
-
-
Weighing:
-
Weigh 2.00 – 2.50 mg of sample into a tin capsule.
-
Add 5–10 mg of V₂O₅ powder directly over the sample.
-
Mechanism:[2] The additive acts as an oxygen donor and flux, ensuring complete combustion of the halogenated ring and preventing the formation of volatile metal-halides that damage the detector.
-
-
Combustion:
-
Furnace Temperature: 1050°C (Higher temp required for fluorinated aromatics).
-
Oxygen Boost: Set oxygen injection to 5 seconds to ensure excess O₂.
-
-
Data Processing:
-
Compare results against the theoretical values in Table 1 .
-
Acceptance Criteria: |Theoretical - Found| ≤ 0.4% for C, H, and N.
-
Validation Logic Diagram
The following flowchart visualizes the decision-making process when validating this compound.
Caption: Validation logic flow for halogenated indazoles, distinguishing between solvent entrapment and inorganic contamination.
References
-
National Institute of Standards and Technology (NIST). Elemental Data for Brominated and Fluorinated Hydrocarbons. NIST Chemistry WebBook. Available at: [Link]
-
American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds (Elemental Analysis Tolerances). Journal of Organic Chemistry Author Guidelines. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
